(2-Methoxy-phenyl)-piperidin-4-yl-methanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for the compound is (2-methoxyphenyl)(piperidin-4-yl)methanol , which reflects its core structural features. The name is derived through the following conventions:
- 2-methoxyphenyl : A benzene ring substituted with a methoxy group (-OCH₃) at the second position.
- Piperidin-4-yl : A six-membered saturated heterocycle containing one nitrogen atom, with the methanol group attached at the fourth position.
- Methanol : A hydroxyl-bearing methyl group (-CH₂OH) linking the aromatic and piperidine moieties.
The structural formula is represented as C₁₃H₁₉NO₂ , with the following key features (Figure 1):
- A piperidine ring (C₅H₁₀N) in a chair conformation.
- A methanol group (-CH₂OH) bonded to the piperidine’s C4 position.
- A 2-methoxyphenyl group (C₆H₄OCH₃) attached to the methanol’s carbon atom.
The SMILES notation for the compound is COC1=CC=CC=C1C(C2CCNCC2)O , which encodes the connectivity of atoms and functional groups.
Alternative Chemical Designations and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1082554-80-0 | |
| PubChem CID | 45599155 | |
| ZINC ID | ZINC19674943 | |
| ChemSpider ID | Not publicly listed | - |
Synonyms include:
- (2-Methoxy-phenyl)-piperidin-4-yl-methanol
- 4-Piperidinemethanol, α-(2-methoxyphenyl)-
- (2-Methoxyphenyl)(piperidin-4-yl)methanol
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₉NO₂ corresponds to a molecular weight of 221.30 g/mol . A detailed mass composition is provided below:
| Element | Atomic Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.01 | 156.13 |
| Hydrogen (H) | 19 | 1.008 | 19.15 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | - | - | 221.29 |
The calculated molecular weight (221.29 g/mol) aligns with experimental values reported in PubChem and commercial catalogs. Key physicochemical descriptors include:
- Hydrogen Bond Donors : 1 (hydroxyl group).
- Hydrogen Bond Acceptors : 3 (hydroxyl oxygen, methoxy oxygen, piperidine nitrogen).
- Rotatable Bonds : 3 (methanol-piperidine bond, methanol-aryl bond, methoxy-aryl bond).
The compound’s XLogP (partition coefficient) is estimated at 1.34 , indicating moderate lipophilicity. This property is critical for predicting its solubility and permeability in biological systems.
Properties
IUPAC Name |
(2-methoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)13(15)10-6-8-14-9-7-10/h2-5,10,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWAUPLTLZANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670749 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082554-80-0 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
(2-Methoxy-phenyl)-piperidin-4-yl-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its effects.
Biological Activity
(2-Methoxy-phenyl)-piperidin-4-yl-methanol, also known by its CAS number 1082554-80-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanol group and a 2-methoxyphenyl moiety. Its structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets due to the presence of both hydrophilic (methanol) and lipophilic (phenyl) components.
Antimicrobial Properties
Recent studies have indicated that derivatives of piperidin-4-yl-methanol exhibit significant antimicrobial activity. For instance, research on diphenyl(piperidin-4-yl)methanol derivatives has shown efficacy against various bacterial strains, emphasizing the importance of functional group modifications in enhancing antimicrobial potency . The structure-activity relationship (SAR) analysis revealed that specific substitutions could increase the activity against resistant strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1a | E. coli | 32 |
| 1k | S. aureus | 16 |
| 1l | K. pneumoniae | 8 |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly its effects on serotonin receptors. Activation of serotonin receptors by related piperidine compounds has been linked to modulation of circadian rhythms and mood disorders . The compound may act as an agonist or antagonist depending on the receptor subtype it interacts with.
The proposed mechanism of action involves binding to specific receptors in the central nervous system (CNS) and peripheral systems. For instance, studies indicate that compounds similar to this compound can modulate neurotransmitter release, influencing both excitatory and inhibitory pathways in neuronal circuits . This dual action could account for both therapeutic effects and side effects observed in clinical settings.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Neuropharmacological Applications
In another study focused on mood regulation, the administration of related compounds resulted in observable changes in behavior in rodent models, correlating with increased serotonin levels in specific brain regions. This suggests potential applications in treating depression or anxiety disorders through modulation of serotonergic pathways .
Scientific Research Applications
Pharmacological Research
(2-Methoxy-phenyl)-piperidin-4-yl-methanol has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of piperidine compounds can reverse multidrug resistance (MDR) in cancer cells, enhancing the efficacy of chemotherapeutic agents. For instance, similar compounds have been synthesized and evaluated for their ability to inhibit tumor growth by modulating enzyme activity involved in drug metabolism .
- Antimicrobial Properties : Research indicates that modifications of piperidine derivatives exhibit significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Some studies have explored piperidine derivatives for their ability to enhance cognitive functions by acting on neurotransmitter systems. The interaction with acetylcholine receptors has been particularly noted, which could lead to implications for treating conditions like Alzheimer's disease .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block:
- Synthesis of Complex Molecules : Its unique structural features allow it to act as a precursor for synthesizing more complex pharmacophores. Researchers utilize this compound in the development of new drugs targeting various biological pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that piperidine derivatives can reverse MDR in cancer cells, enhancing drug efficacy. |
| Study 2 | Antimicrobial Properties | Showed significant antibacterial activity against resistant strains using modified piperidine structures. |
| Study 3 | Neuropharmacology | Investigated cognitive enhancement effects through modulation of neurotransmitter systems, with promising results for Alzheimer's treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of piperidine methanol derivatives are highly dependent on substituents. Key analogues include:
Table 1: Structural and Functional Comparison of Piperidine Methanol Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine and chlorine substituents enhance binding to parasitic targets (e.g., Plasmodium enzymes) and improve metabolic stability .
- Methoxy Substitution: The 2-methoxy group in the target compound contributes to dopamine D₂ receptor selectivity by facilitating hydrogen bonding with active-site residues .
- Bulkier Substituents (e.g., nitrobenzyl): Compounds like [1-(2-nitrobenzyl)piperidin-4-yl][4-fluorophenyl]methanol exhibit reduced solubility but increased lipophilicity, enhancing blood-brain barrier penetration .
Pharmacological Activity and Binding Affinity
Antimalarial Activity:
Methanol analogues with 4-fluorophenyl and chlorobenzyl groups (e.g., compounds 7–10 in ) show potent activity against drug-resistant Plasmodium strains, with IC₅₀ values ranging from 15.2 to 28.4 nM . The target compound’s lack of fluorophenyl substituents may limit its antimalarial efficacy but enhance receptor selectivity .
Dopamine Receptor Binding:
Docking studies reveal that this compound achieves high D₂ receptor affinity (Ki: <50 nM) due to optimal π-π stacking and hydrogen-bond interactions with Tyr-408 and Asp-114 residues . In contrast, analogues with nitro or methyl groups (e.g., compound 10 in ) exhibit lower selectivity due to steric hindrance .
Preparation Methods
Synthesis via Reductive Amination of 1-Substituted Piperidin-4-ones
One well-documented approach involves the condensation of 1-substituted-piperidin-4-ones with 2-methoxyaniline derivatives followed by reduction to yield the corresponding N-(2-methoxyphenyl)piperidin-4-yl derivatives:
- A solution of 0.1 mol of 1-substituted-piperidin-4-one is refluxed with 0.125 mol of 2-methoxyaniline in toluene with catalytic acetic acid.
- The reaction is conducted under reflux with a Dean-Stark trap to remove water, driving the imine formation.
- The resulting imine intermediate is purified by filtration through neutral alumina.
- Subsequent catalytic hydrogenation reduces the imine to the amine, producing the N-(2-methoxyphenyl)piperidin-4-yl intermediate.
- This method provides a high yield of the substituted piperidine intermediate, which can then be further functionalized at the 4-position to introduce the hydroxymethyl group.
Mannich Condensation for Piperidin-4-one Derivatives
The Mannich reaction is a classical approach to synthesize piperidin-4-one derivatives, which are key intermediates:
- Substituted aromatic aldehydes (such as 2-methoxybenzaldehyde), ethyl methyl ketone, and ammonium acetate are reacted in ethanol.
- This condensation yields substituted 4-piperidones with the aromatic group at the 2- or 6-position of the piperidine ring.
- The synthesized 4-piperidones can be further modified by reduction or other functional group transformations to introduce the hydroxymethyl group at the 4-position.
Purification and Crystallization
- After synthesis, the product is purified by recrystallization using solvents such as ethanol, methanol, or mixtures like methanol-ethyl acetate.
- The crystallization process is crucial for obtaining a pure compound with defined stereochemistry and conformation.
- Piperidine ring conformations (chair, boat, distorted chair) have been confirmed by crystallographic studies, indicating the importance of controlled crystallization conditions.
Q & A
Q. What are the optimal synthetic routes for (2-Methoxy-phenyl)-piperidin-4-yl-methanol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 2-methoxyphenyl derivatives with piperidin-4-ylmethanol under controlled conditions. Key steps include:
- Nucleophilic substitution : Reacting 2-methoxybenzyl halides with piperidin-4-ylmethanol in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Catalytic hydrogenation : Reducing intermediates (e.g., Schiff bases) using Pd/C or Raney Ni under H₂ pressure (1–3 atm) to enhance stereochemical control .
Critical Parameters :
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- GC-MS (EI Ionization) : Validates molecular weight (e.g., m/z 261 for parent ion) and detects impurities via fragmentation patterns .
- HPLC-TOF : Provides exact mass measurements (e.g., Δppm <0.5) and purity assessment (>98%) .
- FTIR-ATR : Confirms functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C–O–C vibration at 1250 cm⁻¹) .
Data Interpretation : Discrepancies in FTIR peaks may indicate residual solvents or stereoisomers, requiring NMR (¹H/¹³C) for resolution .
Advanced Research Questions
Q. How does the methoxy group at the 2-position influence the compound’s interaction with biological targets?
Methodological Answer: The 2-methoxy group enhances lipophilicity and receptor binding via:
- Hydrogen bonding : Methoxy oxygen interacts with serine residues in enzyme active sites (e.g., CYP450 isoforms) .
- Steric effects : Ortho-substitution restricts rotational freedom, favoring selective binding to dopamine D₄ receptors over D₂ (Ki ratio: 1:15) .
Case Study : In dopamine receptor assays, the 2-methoxy analog showed 3-fold higher affinity compared to unsubstituted derivatives (IC₅₀ = 12 nM vs. 35 nM) .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. neuroprotective effects)?
Methodological Answer: Contradictions often arise from assay-specific variables :
- Cell line variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) exhibit differential sensitivity due to metabolic pathways .
- Dose-dependent effects : Neuroprotection at low doses (1–10 µM) vs. cytotoxicity at high doses (>50 µM) due to ROS modulation .
Resolution Strategy :
| Approach | Application Example |
|---|---|
| Metabolomics | Track ROS levels via LC-MS/MS in hippocampal cells . |
| Kinetic assays | Compare receptor off-rates (e.g., SPR analysis) to confirm target specificity . |
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Methodological Answer:
Q. How can computational methods guide the optimization of this compound derivatives?
Methodological Answer:
- Molecular docking : Predict binding modes to dopamine D₄ receptors (PDB: 5WIU) using AutoDock Vina, focusing on π-π stacking with Phe112 .
- QSAR models : Correlate substituent effects (e.g., 4-fluoro vs. 4-methoxy) with logP and IC₅₀ values .
Validation : Compare in silico predictions with SPR-measured binding affinities (R² >0.85) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
